molecular formula C11H22O2 B13172247 Ethyl5-methyloctanoate

Ethyl5-methyloctanoate

Cat. No.: B13172247
M. Wt: 186.29 g/mol
InChI Key: UGGCTWGYIPIKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyloctanoate (CAS: Not explicitly provided in evidence) is a branched-chain ester derived from 5-methyloctanoic acid and ethanol. Its molecular structure features an eight-carbon backbone (octanoate) with a methyl substituent at the fifth carbon and an ethyl ester group at the terminal position. For instance, ethyl esters are commonly synthesized via acid-catalyzed esterification or nucleophilic acyl substitution, as seen in the synthesis of Ethyl 5-(dimethylamino)-2-...pentanoate . Applications of such esters span flavoring agents, fragrances, and intermediates in organic synthesis, though specific uses for Ethyl 5-methyloctanoate require further empirical validation.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

ethyl 5-methyloctanoate

InChI

InChI=1S/C11H22O2/c1-4-7-10(3)8-6-9-11(12)13-5-2/h10H,4-9H2,1-3H3

InChI Key

UGGCTWGYIPIKKE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyloctanoate can be synthesized through the esterification of 5-methyloctanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

5-methyloctanoic acid+ethanolH2SO4Ethyl 5-methyloctanoate+water\text{5-methyloctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 5-methyloctanoate} + \text{water} 5-methyloctanoic acid+ethanolH2​SO4​​Ethyl 5-methyloctanoate+water

Industrial Production Methods

In an industrial setting, the production of ethyl 5-methyloctanoate involves similar principles but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The reaction mixture is often distilled to separate the ester from the reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyloctanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ethyl 5-methyloctanoate can be hydrolyzed back to 5-methyloctanoic acid and ethanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 5-methyloctanoic acid and ethanol.

    Reduction: 5-methyloctanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 5-methyloctanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural product synthesis and metabolic pathways.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the fragrance and flavor industry for its pleasant odor, as well as in the production of biodiesel as a component of fatty acid methyl esters.

Mechanism of Action

The mechanism of action of ethyl 5-methyloctanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 5-methyloctanoic acid and ethanol. These products can then enter various metabolic pathways. The molecular targets and pathways involved include:

    Esterases: Enzymes that catalyze the hydrolysis of ester bonds.

    Metabolic Pathways: The resulting 5-methyloctanoic acid can be further metabolized through β-oxidation, while ethanol can be processed via alcohol dehydrogenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 5-methyloctanoate shares a core ester functional group with the compounds in the evidence but differs in substituent complexity and branching:

Compound Key Structural Features Functional Groups Present
Ethyl 5-methyloctanoate C8 backbone, methyl at C5, ethyl ester Ester, alkyl branch
Ethyl 5-(dimethylamino)...pentanoate C5 backbone, dimethylamino, hydrazin-ylidene Ester, amine, hydrazine, sulfonamide
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C5 backbone, ethoxycarbonyloxy, diphenyl, alkyne Ester, alkyne, aryl groups
Methyl 5-oxopentanoate derivative C5 backbone, methoxy, quinolinyl, carbazolyl Ester, ether, aromatic heterocycles

Key Differences :

  • Ethyl 5-methyloctanoate lacks the aromatic rings, heterocycles, or polar substituents (e.g., amines, alkynes) present in the compared compounds. This reduces its polarity and reactivity compared to , and .
  • The linear alkyl chain in Ethyl 5-methyloctanoate contrasts with the diphenyl or heterocyclic moieties in and , which confer rigidity and π-π interaction capabilities.
Physicochemical Properties

While explicit data for Ethyl 5-methyloctanoate is absent, trends can be extrapolated:

Property Ethyl 5-methyloctanoate (Inferred) Ethyl 5-(dimethylamino)...pentanoate Ethyl 5-[(ethoxycarbonyl)oxy]-...pent-2-ynoate
Molecular Weight (g/mol) ~186 (C11H22O2) ~450 (complex structure) ~438 (C23H22O5)
Boiling Point Moderate (~200–220°C, estimated) Likely higher due to polar groups Elevated (alkyne and aryl groups increase stability)
Solubility Low in water, high in organic solvents Moderate in polar solvents (amine/sulfonamide) Low in water, high in aromatic solvents

Spectroscopic Differentiation :

  • NMR: Ethyl 5-methyloctanoate would exhibit simple alkyl proton signals (δ 0.8–1.5 ppm) and an ester carbonyl signal (~δ 170 ppm in ¹³C NMR). In contrast, shows complex aromatic proton splitting (δ 7.1–7.7 ppm) and additional methoxy signals (δ 3.7 ppm) .
  • IR : The ester C=O stretch (~1740 cm⁻¹) is common, but compounds like would show alkyne C≡C stretches (~2100 cm⁻¹) .

Analytical and Regulatory Considerations

Substances like Ethyl 5-methyloctanoate require characterization via GC-MS, NMR, and IR for identification, as outlined in . Regulatory compliance (e.g., REACH) necessitates rigorous documentation of synthesis pathways and impurity profiles, particularly for esters used in consumer products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.